3-Chloro-4-(difluoromethoxy)aniline hydrochloride
Overview
Description
3-Chloro-4-(difluoromethoxy)aniline hydrochloride is a chemical compound with the CAS Number: 115700-24-8. Its linear formula is C7H6ClF2NO.ClH . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClF2NO.ClH/c8-5-3-4(11)1-2-6(5)12-7(9)10;/h1-3,7H,11H2;1H . This provides a precise description of the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications
Potential in Nonlinear Optical Materials
Research by Revathi et al. (2017) explored the vibrational analysis of aniline derivatives through experimental and theoretical studies, revealing the influence of substituents on the vibrational spectra and demonstrating potential applications in NLO materials. The study detailed hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis, providing insights into the electronic properties crucial for NLO applications.
Organic Synthesis Methodologies
The synthesis of difluoromethoxy- and difluorothiomethoxyarenes using fluoroform as a difluorocarbene source was demonstrated by Thomoson and Dolbier (2013). This process facilitates the conversion of phenols and thiophenols under mild conditions, highlighting a novel application of 3-Chloro-4-(difluoromethoxy)aniline hydrochloride in organic synthesis.
Role in Pharmaceutical and Agrochemical Intermediates
An efficient synthesis of BMS-665053, a selective corticotropin-releasing factor-1 receptor antagonist, features a direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, as outlined by Li et al. (2012). This study exemplifies the compound's significance as an intermediate in synthesizing complex molecules for pharmaceutical applications.
Advanced Adsorbents for Environmental Applications
The construction of imine-linked covalent organic frameworks (COFs) employing aniline modulation strategies for chlorophenols adsorption was investigated by Xu et al. (2021). These COFs displayed excellent adsorption capability towards pollutants, showcasing the utility of aniline derivatives in environmental remediation technologies.
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO.ClH/c8-5-3-4(11)1-2-6(5)12-7(9)10;/h1-3,7H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJYGXSDWZQIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516111 | |
Record name | 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115700-24-8 | |
Record name | 3-Chloro-4-(difluoromethoxy)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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